molecular formula C16H15N7O B12128128 Antipyrine, 4-(9H-purin-6-ylamino)- CAS No. 52972-57-3

Antipyrine, 4-(9H-purin-6-ylamino)-

Cat. No.: B12128128
CAS No.: 52972-57-3
M. Wt: 321.34 g/mol
InChI Key: WIABVEKXPPUCOJ-UHFFFAOYSA-N
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Description

Antipyrine, 4-(9H-purin-6-ylamino)- is a chemical compound with the molecular formula C16-H15-N7-O and a molecular weight of 321.38 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of Antipyrine, 4-(9H-purin-6-ylamino)- typically involves the coupling of purine analogs with other chemical entities. One common method includes the removal of acetyl groups from an acetylated ribofuranose-purine derivative using sodium methoxide (NaOMe) . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Antipyrine, 4-(9H-purin-6-ylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different derivatives when reacted with various nucleophiles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Antipyrine, 4-(9H-purin-6-ylamino)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with human ecto-5’-nucleotidase (CD73), which plays a role in various physiological processes . The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular signaling pathways.

Comparison with Similar Compounds

Antipyrine, 4-(9H-purin-6-ylamino)- can be compared with other purine derivatives, such as 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-benzamide While both compounds share a purine core structure, they differ in their substituents and specific applications

Properties

CAS No.

52972-57-3

Molecular Formula

C16H15N7O

Molecular Weight

321.34 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-(7H-purin-6-ylamino)pyrazol-3-one

InChI

InChI=1S/C16H15N7O/c1-10-12(21-15-13-14(18-8-17-13)19-9-20-15)16(24)23(22(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,17,18,19,20,21)

InChI Key

WIABVEKXPPUCOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC=NC4=C3NC=N4

Origin of Product

United States

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